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Cat. No.: B3047518

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ACHN-975 trifluoroacetate
(TFA), a first-in-class, selective inhibitor of the enzyme LpxC. It details its mechanism of action
in the disruption of lipid A biosynthesis in Gram-negative bacteria, presents key quantitative
data, outlines relevant experimental protocols, and visualizes the core concepts through
detailed diagrams.

Introduction: Targeting the Gram-Negative Outer
Membrane

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge
to global health.[1][2] ACHN-975 emerged from a research campaign to discover novel
antibiotics with new mechanisms of action to combat these pathogens.[1][2][3] It specifically
targets UDP-3-0O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial
zinc-dependent metalloenzyme. LpxC is an ideal target as it catalyzes the first committed and
irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide
(LPS) that makes up the outer membrane of most Gram-negative bacteria. The LpxC enzyme
is highly conserved across Gram-negative species but lacks any mammalian homologue,
offering a promising therapeutic window with a low probability of off-target effects.

ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. Although its
development was halted due to dose-limiting toxicities, the study of ACHN-975 has provided
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invaluable insights into the therapeutic potential and challenges of targeting the lipid A pathway.

Mechanism of Action: Potent and Selective LpxC
Inhibition
ACHN-975 exerts its bactericidal effect by potently inhibiting the enzymatic activity of LpxC.

This inhibition stalls the entire lipid A biosynthetic pathway, preventing the formation of LPS and
disrupting the integrity of the bacterial outer membrane, ultimately leading to cell death.

The Lipid A Biosynthesis Pathway

The Raetz pathway of lipid A biosynthesis is a multi-step process essential for bacterial viability.
LpxC's role is to catalyze the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-
acetylglucosamine. This is the first irreversible step, making it a critical control point in the
pathway. Inhibition at this stage is rapidly bactericidal.
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Diagram 1: Lipid A Biosynthesis Pathway Inhibition by ACHN-975
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Caption: Lipid A Biosynthesis Pathway Inhibition by ACHN-975.

Molecular Interaction with LpxC

ACHN-975 is a hydroxamate-containing small molecule. Crystallographic studies of ACHN-975
in complex with LpxC from Aquifex aeolicus (AaLpxC) reveal the precise mechanism of
inhibition. The hydroxamate moiety of ACHN-975 chelates the catalytic zinc ion (Zn?*) in the
active site of LpxC. Specifically, the hydroxamate group forms a five-coordinate geometry with
the zinc ion and key histidine and aspartate residues (His74, His226, Asp230 in AaLpxC).
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The rest of the ACHN-975 molecule occupies the substrate-binding channel. A long, rigid chain
containing alkynyl groups extends into a hydrophobic tunnel within the enzyme, while the head
group makes several water-mediated hydrogen bonds with the protein. This tight binding
results in potent, subnanomolar inhibitory activity.
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Diagram 2: Logical Flow of ACHN-975 Mechanism of Action
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Caption: Logical Flow of ACHN-975 Mechanism of Action.
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Quantitative Data: In Vitro Activity

ACHN-975 demonstrates potent activity against the purified LpxC enzyme and a broad range
of clinically relevant Gram-negative pathogens.

Table 1: | pxC Enzyme Inhibition

Compound Target Enzyme ICs0 (NM)
ACHN-975 P. aeruginosa LpxC <5
ACHN-975 Enterobacteriaceae spp. LpxC 0.02

Table 2: Antibacterial Activity (Minimum Inhibitory

Concentration)
Organism MICso (pg/mL) MICo0 (ug/mL)
Pseudomonas aeruginosa 0.06 0.25
Enterobacteriaceae spp. 0.5 1.0-2.0
Acinetobacter baumannii >64 >64

Note: ACHN-975 was reported to inhibit 100% of P. aeruginosa isolates tested at a
concentration of <2 pg/mL.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel inhibitors. Below are
representative protocols for key assays used in the characterization of ACHN-975.

LpxC Enzyme Inhibition Assay

This protocol describes a typical method for determining the 50% inhibitory concentration (ICso)
of a compound against purified LpxC enzyme.

Objective: To quantify the potency of ACHN-975 in inhibiting the enzymatic activity of LpxC.

Materials:
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Purified recombinant LpxC enzyme (e.g., from P. aeruginosa).
Substrate: UDP-3-0O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
Assay Buffer: 50 mM HEPES, pH 7.5.

ACHN-975 TFA, serially diluted in DMSO.

Detection Reagent: A reagent that reacts with the free amine group generated upon
deacetylation (e.g., fluorescamine).

96-well microtiter plates (black, for fluorescence).

Plate reader capable of fluorescence detection.

Methodology:

Compound Preparation: Prepare a 10-point serial dilution of ACHN-975 in 100% DMSO,
typically starting from 1 mM.

Reaction Mixture: In each well of the 96-well plate, add 48 uL of assay buffer containing the
purified LpxC enzyme at a final concentration of ~1-5 nM.

Inhibitor Addition: Add 1 pL of the serially diluted ACHN-975 or DMSO (for positive and
negative controls) to the appropriate wells.

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor
to bind to the enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding 1 uL of the LpxC substrate to
each well. The final substrate concentration should be at or near its Km value.

Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.

Reaction Termination & Detection: Terminate the reaction and detect the product. For
example, add the fluorescamine reagent, which will react with the deacetylated product to
produce a fluorescent signal.
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o Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., EXEm ~390/475
nm for fluorescamine).

» Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the
percent inhibition (relative to the DMSO control) against the logarithm of the ACHN-975
concentration. Fit the data to a four-parameter logistic equation to determine the ICso value.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol follows the standard broth microdilution method as outlined by the Clinical and
Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of ACHN-975 against
various bacterial strains.

Materials:

Bacterial isolates (e.g., P. aeruginosa, E. coli).

Cation-adjusted Mueller-Hinton Broth (CAMHB).

ACHN-975 TFA, serially diluted.

96-well microtiter plates (sterile, clear).

Bacterial inoculum standardized to ~5 x 10> CFU/mL.

Methodology:
o Plate Preparation: Add 50 pL of CAMHB to each well of a 96-well plate.

e Compound Dilution: Add 50 uL of the highest concentration of ACHN-975 stock solution to
the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 pL
from one well to the next.

e Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its
turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration
of ~5 x 10> CFU/mL in the wells.
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e Inoculation: Add 50 pL of the standardized bacterial inoculum to each well, bringing the total
volume to 100 pL. Include a growth control well (no drug) and a sterility control well (no

bacteria).
 Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

o MIC Determination: The MIC is defined as the lowest concentration of ACHN-975 that
completely inhibits visible bacterial growth.
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Diagram 3: Experimental Workflow for LpxC Inhibition Assay
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Caption: Experimental Workflow for LpxC Inhibition Assay.
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Conclusion and Future Outlook

ACHN-975 is a potent and selective inhibitor of LpxC that demonstrates significant in vitro
bactericidal activity against a wide range of Gram-negative pathogens, including multidrug-
resistant strains of P. aeruginosa and Enterobacteriaceae. Its mechanism, the targeted
disruption of the essential lipid A biosynthesis pathway, represents a novel and valuable
strategy in the fight against antimicrobial resistance.

While the clinical development of ACHN-975 was discontinued due to a narrow therapeutic
window associated with cardiovascular toxicity, the program has been instrumental. It validated
LpxC as a druggable target in humans and provided a rich foundation of structural and
mechanistic data. These insights are now guiding the development of second-generation LpxC
inhibitors, with efforts focused on optimizing the molecular structure to retain potent
antibacterial activity while improving the safety and pharmacokinetic profiles. The legacy of
ACHN-975 continues to fuel the quest for new antibiotics to treat serious Gram-negative
infections.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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